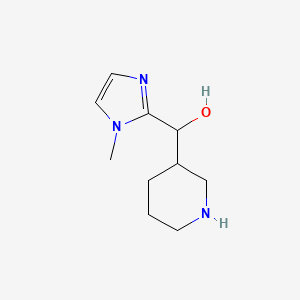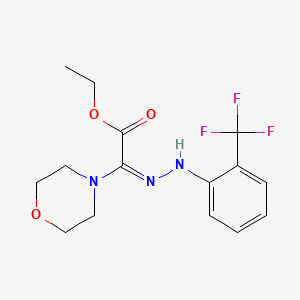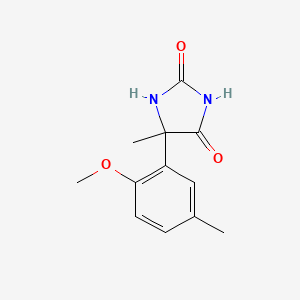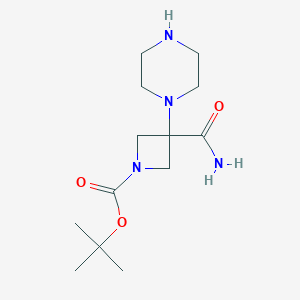![molecular formula C7H14N4O4 B12316904 1-(Diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B12316904.png)
1-(Diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-2’-Deoxyribofuranosyl-3-guanylurea: is a chemical compound with the molecular formula C7H14N4O4 and a molecular weight of 218.21 g/mol It is a derivative of guanylurea and is structurally characterized by the presence of a deoxyribofuranosyl group attached to the guanylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-2’-Deoxyribofuranosyl-3-guanylurea typically involves the reaction of guanylurea with a deoxyribofuranosyl donor. One common method includes the use of protected deoxyribofuranosyl derivatives, which are reacted with guanylurea under acidic or basic conditions to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: Industrial production of D-2’-Deoxyribofuranosyl-3-guanylurea may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to obtain the compound in bulk quantities. The process may also involve continuous monitoring and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: D-2’-Deoxyribofuranosyl-3-guanylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanylurea derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, D-2’-Deoxyribofuranosyl-3-guanylurea is used as a building block for the synthesis of more complex molecules. It is also employed in studies of reaction mechanisms and chemical kinetics .
Biology: In biological research, the compound is used to study nucleotide analogs and their interactions with enzymes and nucleic acids. It serves as a model compound for understanding the behavior of similar nucleoside analogs .
Medicine: Its structural similarity to nucleosides makes it a candidate for drug design and development .
Industry: In the industrial sector, the compound is used in the production of fine chemicals and pharmaceuticals. It is also employed in the development of new materials with specific chemical properties .
Mécanisme D'action
The mechanism of action of D-2’-Deoxyribofuranosyl-3-guanylurea involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of metabolic pathways and cellular processes . Additionally, the compound’s ability to form stable complexes with nucleic acids makes it useful in studying DNA and RNA interactions .
Comparaison Avec Des Composés Similaires
2’-Deoxyguanosine: A nucleoside analog with a similar structure but different functional groups.
3’-Deoxyguanosine: Another nucleoside analog with variations in the sugar moiety.
5-Aza-2’-deoxycytidine: A compound used in epigenetic studies and cancer therapy.
Uniqueness: D-2’-Deoxyribofuranosyl-3-guanylurea is unique due to its specific combination of a deoxyribofuranosyl group and a guanylurea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H14N4O4 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
1-(diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea |
InChI |
InChI=1S/C7H14N4O4/c8-6(9)11-7(14)10-5-1-3(13)4(2-12)15-5/h3-5,12-13H,1-2H2,(H5,8,9,10,11,14) |
Clé InChI |
VGUQMXPKKFTIJO-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1NC(=O)N=C(N)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-N-propan-2-ylpropan-2-amine;5-oxo-5-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]pentanoic acid](/img/structure/B12316832.png)


![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12316843.png)


![9-[3-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B12316859.png)
![(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol](/img/structure/B12316874.png)
![2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B12316875.png)
![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate](/img/structure/B12316888.png)
![4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B12316892.png)
![3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline](/img/structure/B12316899.png)
![4-amino-N-[2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(4-amino-2-hydroxybutanoyl)amino]-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12316917.png)
